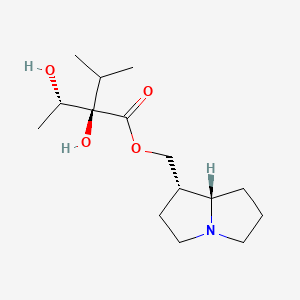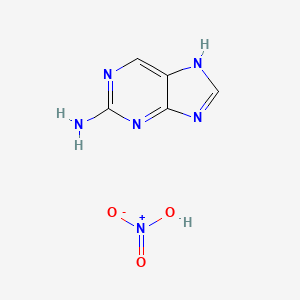
三苯基锑硫
描述
Triphenylstibine sulfide is an organoantimony compound with the chemical formula
C18H15SSb
. It is a derivative of triphenylstibine, where a sulfur atom is bonded to the antimony center. This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research.科学研究应用
Triphenylstibine sulfide has several applications across different scientific disciplines:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of antimony-based drugs.
Industry: It is used in the synthesis of other organoantimony compounds and as a reagent in organic synthesis.
作用机制
Target of Action
Triphenylstibine sulfide is a compound that has been used in various applications, particularly in the field of materials science . It is often considered the prototypical organoantimony compound . The primary targets of triphenylstibine sulfide are the structures and systems where it is used as a ligand in coordination chemistry and as a reagent in organic synthesis .
Mode of Action
Triphenylstibine sulfide interacts with its targets by providing sufficient electron conduction pathways and minimizing the ion transport lengths . This makes the triphenylstibine moieties readily accessible by the electrolyte . It is also used as a sulfur-transfer reagent in certain reactions .
Biochemical Pathways
These COFs exhibit well-uniform nanostructures which could provide sufficient electron conduction pathways .
Pharmacokinetics
It’s known that the compound is insoluble in water , which may impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of triphenylstibine sulfide results in the formation of nanostructured COFs that have high-performance capabilities . The assembled COFs provide an excellent energy density . In certain reactions, triphenylstibine sulfide acts as a sulfur-transfer reagent .
Action Environment
The action, efficacy, and stability of triphenylstibine sulfide can be influenced by environmental factors. For instance, the compound’s performance in the formation of COFs can be affected by the presence of an electrolyte . Additionally, the compound’s stability when exposed to oxygen and/or moisture is a consideration in its use .
准备方法
Synthetic Routes and Reaction Conditions: Triphenylstibine sulfide can be synthesized through several methods. One common approach involves the reaction of triphenylstibine with elemental sulfur. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure complete reaction without decomposition of the product.
Industrial Production Methods: In an industrial setting, the synthesis of triphenylstibine sulfide may involve the use of more controlled environments to ensure purity and yield. This could include the use of inert atmospheres to prevent oxidation and the application of precise temperature control to optimize the reaction conditions.
化学反应分析
Types of Reactions: Triphenylstibine sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced back to triphenylstibine under certain conditions.
Substitution: The sulfur atom can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or other chalcogens can facilitate substitution reactions.
Major Products:
Oxidation: Products may include triphenylstibine oxide.
Reduction: The primary product is triphenylstibine.
Substitution: Depending on the substituent, various organoantimony compounds can be formed.
相似化合物的比较
- Triphenylphosphine sulfide
- Triphenylarsine sulfide
- Triphenylamine sulfide
Comparison: Triphenylstibine sulfide is unique due to the presence of antimony, which imparts distinct chemical properties compared to phosphorus, arsenic, or nitrogen analogs. For instance, antimony’s larger atomic size and different electronic configuration result in different reactivity patterns and coordination chemistry. This uniqueness makes triphenylstibine sulfide particularly valuable in applications where specific reactivity is required.
属性
IUPAC Name |
triphenyl(sulfanylidene)-λ5-stibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.S.Sb/c3*1-2-4-6-5-3-1;;/h3*1-5H;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSAAACBQLMOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sb](=S)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15SSb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192697 | |
| Record name | Stibine sulfide, triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3958-19-8 | |
| Record name | Triphenylstibine sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3958-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triphenylstibine sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stibine sulfide, triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylstibine sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.415 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPHENYLSTIBINE SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IUX71Z3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Methanesulfonamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B1606180.png)

